molecular formula CH2F3N B3054569 Trifluoromethanamine CAS No. 61165-75-1

Trifluoromethanamine

Cat. No. B3054569
CAS RN: 61165-75-1
M. Wt: 85.029 g/mol
InChI Key: MYMLGBAVNHFRJS-UHFFFAOYSA-N
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Description

Trifluoromethanamine, also known as 1,1,1-Trifluoromethanamine, is a compound with the molecular formula CHFN . It has an average mass of 85.029 Da and a monoisotopic mass of 85.013931 Da . It is used as a reagent to create cosmetic anti-aging formulations and has potential use as a fire suppressor .


Synthesis Analysis

A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . This complements the established synthesis strategy of trifluoromethyl amines . The method has advantages such as good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .


Molecular Structure Analysis

The molecular structure of Trifluoromethanamine is represented by the formula CHFN . For a more detailed analysis of its molecular structure, tools like a structural formula editor and a 3D model viewer can be used .


Chemical Reactions Analysis

Trifluoromethanamine has been used in various chemical reactions. For instance, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .


Physical And Chemical Properties Analysis

Trifluoromethanamine has a molecular formula of CHFN, an average mass of 85.029 Da, and a monoisotopic mass of 85.013931 Da . For a more detailed analysis of its physical and chemical properties, various techniques can be used to screen these material properties in high throughput .

properties

IUPAC Name

trifluoromethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2F3N/c2-1(3,4)5/h5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMLGBAVNHFRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337433
Record name Trifluoromethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.029 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoromethanamine

CAS RN

61165-75-1
Record name Trifluoromethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trifluoromethanamine
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Trifluoromethanamine
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Trifluoromethanamine

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